Cas no 706789-07-3 (2-Chlorooxazole-4-carboxylic acid)
2-Chlorooxazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Chlorooxazole-4-carboxylic acid
- 2-chloro-1,3-oxazole-4-carboxylic acid
- 2-Chlorooxazole-4-carboxylicacid
- 2-Chloro-oxazole-4-carboxylic acid
- PB20528
- SCHEMBL780577
- EN300-131810
- SY027681
- CS-W021675
- Y10043
- J-509159
- FT-0657481
- Z1198305489
- AKOS006306289
- A25136
- 4-Oxazolecarboxylicacid, 2-chloro-
- 706789-07-3
- DTXSID50657745
- MFCD11040385
- DS-15214
- DB-011800
-
- MDL: MFCD11040385
- Inchi: 1S/C4H2ClNO3/c5-4-6-2(1-9-4)3(7)8/h1H,(H,7,8)
- InChI Key: AFZJELJKFJSQGN-UHFFFAOYSA-N
- SMILES: ClC1=NC(C(=O)O)=CO1
Computed Properties
- Exact Mass: 146.97200
- Monoisotopic Mass: 146.972
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3A^2
- XLogP3: 1.2
Experimental Properties
- Density: 1.640
- Boiling Point: 345.8°C at 760 mmHg
- Flash Point: 345.804 °C at 760 mmHg
- Refractive Index: 1.546
- PSA: 63.33000
- LogP: 1.02620
2-Chlorooxazole-4-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,Room Temperature
2-Chlorooxazole-4-carboxylic acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Chlorooxazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C374895-250mg |
2-Chlorooxazole-4-carboxylic Acid |
706789-07-3 | 250mg |
$201.00 | 2023-05-18 | ||
| TRC | C374895-2.5g |
2-Chlorooxazole-4-carboxylic Acid |
706789-07-3 | 2.5g |
$ 1200.00 | 2023-09-08 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD01700-25g |
2-chloro-1,3-oxazole-4-carboxylic Acid |
706789-07-3 | 95% | 25g |
$1350 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WF498-1g |
2-Chlorooxazole-4-carboxylic acid |
706789-07-3 | 97% | 1g |
1293.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WF498-250mg |
2-Chlorooxazole-4-carboxylic acid |
706789-07-3 | 97% | 250mg |
642CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WF498-5g |
2-Chlorooxazole-4-carboxylic acid |
706789-07-3 | 97% | 5g |
5168CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WF498-100mg |
2-Chlorooxazole-4-carboxylic acid |
706789-07-3 | 97% | 100mg |
308CNY | 2021-05-08 | |
| Fluorochem | 220223-250mg |
2-Chlorooxazole-4-carboxylic acid |
706789-07-3 | 95% | 250mg |
£60.00 | 2022-03-01 | |
| Fluorochem | 220223-1g |
2-Chlorooxazole-4-carboxylic acid |
706789-07-3 | 95% | 1g |
£149.00 | 2022-03-01 | |
| Fluorochem | 220223-5g |
2-Chlorooxazole-4-carboxylic acid |
706789-07-3 | 95% | 5g |
£454.00 | 2022-03-01 |
2-Chlorooxazole-4-carboxylic acid Suppliers
2-Chlorooxazole-4-carboxylic acid Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 2-Chlorooxazole-4-carboxylic acid
Introduction to 2-Chlorooxazole-4-carboxylic acid (CAS No. 706789-07-3)
2-Chlorooxazole-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 706789-07-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic compound features a chlorinated oxazole core, which makes it a versatile intermediate in the synthesis of various bioactive molecules. The structural motif of oxazole and the presence of a chloro substituent at the 2-position, combined with a carboxylic acid functionality at the 4-position, endow this molecule with unique reactivity and potential applications in medicinal chemistry.
The oxazole ring is a prominent scaffold in pharmaceuticals due to its ability to engage in hydrogen bonding and its stability under various conditions. The introduction of a chloro group at the 2-position enhances electrophilicity, making it susceptible to nucleophilic substitution reactions, which is crucial for further functionalization. Additionally, the carboxylic acid moiety at the 4-position allows for amide bond formation, a common strategy in drug design to improve solubility and binding affinity.
In recent years, there has been growing interest in 2-Chlorooxazole-4-carboxylic acid as a key building block in the development of novel therapeutic agents. Its structural features make it an attractive precursor for synthesizing compounds targeting various biological pathways. For instance, derivatives of this compound have been explored in the context of antimicrobial and anti-inflammatory applications. The chloro-substituted oxazole core has shown promise in disrupting bacterial cell wall synthesis and modulating inflammatory cytokine production.
One of the most compelling aspects of 2-Chlorooxazole-4-carboxylic acid is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. By leveraging the reactivity of the chloro group and the carboxylic acid functionality, researchers have designed analogs that selectively inhibit aberrant kinase activity. Preliminary studies have indicated that certain oxazole-based inhibitors exhibit potent activity against tyrosine kinases, with potential therapeutic implications.
The pharmaceutical industry has also been exploring 2-Chlorooxazole-4-carboxylic acid as a precursor for central nervous system (CNS) drugs. The ability to modify both the oxazole ring and the carboxylic acid group allows for fine-tuning of pharmacokinetic properties such as blood-brain barrier penetration. Recent advances in medicinal chemistry have led to the discovery of novel oxazole derivatives with enhanced CNS activity, demonstrating the compound's versatility as a pharmacophore.
From a synthetic chemistry perspective, 2-Chlorooxazole-4-carboxylic acid serves as a valuable intermediate for constructing more complex molecules. Its straightforward functionalization pattern enables rapid access to libraries of derivatives for high-throughput screening. This has been particularly useful in academic and industrial settings where efficiency and scalability are paramount. The compound's stability under various reaction conditions further enhances its utility as a synthetic platform.
The development of green chemistry principles has also influenced how 2-Chlorooxazole-4-carboxylic acid is utilized. Researchers are increasingly focusing on environmentally benign synthetic routes that minimize waste and hazardous byproducts. Innovations such as catalytic methods and solvent-free reactions have been applied to its synthesis, aligning with global efforts to promote sustainable chemical practices.
In conclusion, 2-Chlorooxazole-4-carboxylic acid (CAS No. 706789-07-3) represents a fascinating compound with broad applications in pharmaceutical research and drug development. Its unique structural features—combining an oxazole core with a chloro substituent and a carboxylic acid group—make it an indispensable tool for medicinal chemists seeking to design novel therapeutics. As our understanding of biological targets advances, so too will the role of this versatile intermediate in addressing unmet medical needs.
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